N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-13-2-8-16(9-3-13)24-20(29)19(28)23-11-10-17-12-30-21-25-18(26-27(17)21)14-4-6-15(22)7-5-14/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQYCBFEROVJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazolo[3,2-b][1,2,4]triazoles, a core structure in this compound, have been reported to exhibit diverse biological activity. They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity.
Mode of Action
It’s worth noting that compounds with similar structures have shown superior top1 inhibitory activity. Top1 (Topoisomerase I) is an enzyme that alters DNA supercoiling and is a target for many anticancer drugs.
Biological Activity
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has emerged as a significant focus in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole and triazole rings followed by the introduction of the oxalamide functional group. Specific reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits anti-inflammatory and analgesic properties primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain .
Antifungal Activity
The 1,2,4-triazole core present in this compound has been linked to antifungal activity. Similar triazole derivatives have shown broad-spectrum antifungal properties, suggesting that this compound may also possess significant antifungal potential .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole and triazole rings can significantly influence biological activity. For instance, substituents like fluorine on the phenyl ring enhance potency against specific targets while maintaining selectivity .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Inhibition of NF-kB : Compounds with similar structures have demonstrated inhibition of NF-kB transcription factor activity, which is crucial in cancer progression. IC50 values were reported in the micromolar range for related imidazothiazoles .
- Antioxidant Activity : Some derivatives showed antioxidant properties comparable to well-known antioxidants like quercetin, enhancing cellular defense mechanisms against oxidative stress .
- Anticancer Potential : Thiazolidin derivatives have been investigated for their anticancer activity through various mechanisms including enzyme inhibition and cytotoxicity against cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives
Key analogs with anticonvulsant activity are summarized below:
- Key Findings: The 4-fluorophenyl substituent in 3c confers selectivity against maximal electroshock (MES)-induced seizures, with moderate potency (ED₅₀ = 49.1 mg/kg) and a safety margin (PI = 1.9) superior to carbamazepine . 5b, bearing a bulkier 4-propoxy group, shows dual activity in MES and pentylenetetrazole (PTZ) models, suggesting broader mechanistic effects, possibly via GABAergic modulation .
Oxalamide Derivatives
Oxalamides are explored for diverse applications, including flavor enhancement and neuropharmacology:
- Key Findings :
- Replacing the target compound’s p-tolyl group with 3-methoxyphenyl (as in ) may alter metabolic stability or receptor binding due to electronic effects .
- S336 exemplifies oxalamides’ versatility, with its dimethoxybenzyl and pyridinyl groups enabling umami taste enhancement at low exposure levels (0.0002 μg/kg/day) . Regulatory evaluations indicate hydrolysis as a primary metabolic pathway, minimizing toxicity risks .
- The target compound’s p-tolyl group (electron-donating methyl) versus 3-methoxy (electron-withdrawing) in analogs could influence cytochrome P450 interactions or solubility .
Q & A
Basic: What are the established synthetic routes for N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Thiazolo-triazole core formation : Condensation of 4-fluorophenyl-substituted thiosemicarbazide with α-bromo ketones under reflux in ethanol .
Ethyl linker introduction : Alkylation of the thiazolo-triazole intermediate with ethylenediamine derivatives using a base (e.g., K₂CO₃) in DMF at 80°C .
Oxalamide coupling : Reaction of the intermediate with p-tolyl isocyanate or oxalyl chloride, catalyzed by triethylamine in dichloromethane at room temperature .
Critical Conditions :
- Temperature control during cyclization (60–80°C) to avoid side products.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Basic: How is the structural integrity of this compound verified, and which analytical techniques are most reliable?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 438.1234 for C₂₂H₂₀FN₅O₂S) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., C=O···H-N interactions) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-fluorophenyl and p-tolyl substituents?
Methodological Answer:
Analog Synthesis :
- Replace 4-fluorophenyl with chloro-, methoxy-, or nitro-substituted phenyl groups to assess electronic effects.
- Substitute p-tolyl with ortho-/meta-tolyl or bulkier aryl groups to probe steric influences .
Biological Assays :
- Test analogs against bacterial strains (e.g., S. aureus, MIC assays) or cancer cell lines (MTT assays) .
Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Standardize Assay Protocols :
- Use consistent bacterial inoculum sizes (e.g., 1×10⁶ CFU/mL) and solvent controls (e.g., DMSO ≤0.1%) .
Validate Target Specificity :
- Employ knockout bacterial strains or siRNA-mediated gene silencing in eukaryotic cells to confirm on-target effects .
Meta-Analysis :
- Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables (e.g., pH-dependent solubility) .
Advanced: What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
Kinetic Studies :
- Measure enzyme inhibition (e.g., IC₅₀) via spectrophotometric assays (e.g., NADH depletion for dehydrogenase targets) .
Isothermal Titration Calorimetry (ITC) :
- Quantify binding thermodynamics (ΔG, ΔH) between the compound and purified enzyme .
Surface Plasmon Resonance (SPR) :
- Determine real-time binding kinetics (kon/koff) using immobilized enzyme chips .
Basic: What are the primary methodologies for assessing this compound’s antimicrobial or anticancer activity?
Methodological Answer:
- Antimicrobial Activity :
- Broth Microdilution : Determine MIC values against Gram-positive/-negative bacteria (CLSI guidelines) .
- Anticancer Activity :
- MTT Assay : Measure IC₅₀ in cancer cell lines (e.g., MCF-7, HepG2) after 48-hour exposure .
- Apoptosis Assays : Use Annexin V-FITC/PI staining followed by flow cytometry .
Advanced: How can researchers optimize the compound’s solubility and stability for in vivo studies?
Methodological Answer:
Salt Formation :
- Synthesize hydrochloride or sodium salts to enhance aqueous solubility .
Formulation Strategies :
- Use cyclodextrin complexes or lipid nanoparticles (LNPs) for improved bioavailability .
Stability Testing :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
